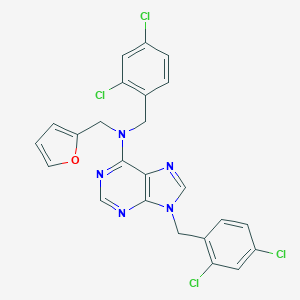![molecular formula C24H19BrN2O3 B295523 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295523.png)
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as BMBP, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in its potential applications as an anti-cancer agent.
作用机制
The mechanism of action of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects on cancer cells. These include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and disruption of the cell cycle. 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients to cancer cells.
实验室实验的优点和局限性
One of the major advantages of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione for lab experiments is its high potency. 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to be effective at very low concentrations, making it a useful tool for researchers studying cancer biology. However, one limitation of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of focus is the development of new formulations of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione that improve its solubility and bioavailability. Another potential direction is the study of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in combination with other anti-cancer agents, to determine whether it can enhance the efficacy of existing treatments. Additionally, further research is needed to fully understand the mechanism of action of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione and to identify potential biomarkers that can be used to predict patient response to treatment.
合成方法
The synthesis of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves a multi-step process that begins with the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methylbenzyl bromide to form 5-bromo-2-[(2-methylbenzyl)oxy]benzaldehyde. This intermediate is then reacted with 1-phenyl-3,5-pyrazolidinedione to produce the final product, 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione.
科学研究应用
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in cancer therapy. Research has shown that 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has anti-cancer properties that make it a promising candidate for the development of new cancer treatments. In particular, 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
属性
分子式 |
C24H19BrN2O3 |
|---|---|
分子量 |
463.3 g/mol |
IUPAC 名称 |
(4E)-4-[[5-bromo-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H19BrN2O3/c1-16-7-5-6-8-17(16)15-30-22-12-11-19(25)13-18(22)14-21-23(28)26-27(24(21)29)20-9-3-2-4-10-20/h2-14H,15H2,1H3,(H,26,28)/b21-14+ |
InChI 键 |
METCZUXBFMJMPY-KGENOOAVSA-N |
手性 SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)
![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)

![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295464.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295465.png)